4-Hydroxyphenylacetic acid
Overview
Description
4-Hydroxyphenylacetic acid is a chemical compound found in olive oil and beer . It is an intermediate used to synthesize atenolol, 3,4-dihydroxyphenylacetic acid, and coclaurine . It is also an active component of the Chinese herb Aster tataricus, which is widely used in China for the treatment of pulmonary diseases, HBV, and carcinoma .
Synthesis Analysis
This compound is synthesized by diazotization and hydrolysis of 4-aminophenylacetic acid . Another method involves reducing 4-hydroxymandelic acid with elemental phosphorus and iodine .Molecular Structure Analysis
The molecular formula of this compound is C8H8O3 . Its average mass is 152.147 Da and its monoisotopic mass is 152.047348 Da .Chemical Reactions Analysis
This compound is specifically induced by this compound, although phenylacetic acid and some phenyl-alkanoic acids also induce enzymatic activity to a lesser extent .Physical and Chemical Properties Analysis
This compound is slightly soluble in water . It has a density of 1.3±0.1 g/cm3, a boiling point of 346.6±17.0 °C at 760 mmHg, and a flash point of 177.6±17.4 °C . Its molar refractivity is 39.2±0.3 cm3 .Scientific Research Applications
Enzymatic Properties and Microbial Degradation
- Enzymatic Role in Microbial Degradation: 4-Hydroxyphenylacetic acid (4-HPA) plays a significant role in the microbial degradation pathways of phenylalanine, tyrosine, and various aromatic amines. A key enzyme, this compound 3-hydroxylase, has been studied in Pseudomonas putida. This enzyme is essential for the catabolism of 4-HPA and is a flavoprotein monooxygenase requiring NADH for activity (Raju, Kamath, & Vaidyanathan, 1988).
Medical and Therapeutic Applications
- Anti-inflammatory and Edema Reduction: 4-HPA demonstrates potential therapeutic applications in treating pulmonary diseases. A study on seawater aspiration-induced lung injury in rats showed that 4-HPA reduced mortality, inflammation, and edema. It works by decreasing the level of hypoxia-inducible factor-1α (HIF-1α), thereby controlling vascular leak and inflammation (Liu et al., 2014).
Biotechnological and Industrial Applications
- Enhanced Microbial Production: The production of 4-HPA has been enhanced through genetic and metabolic engineering in Escherichia coli. Techniques like clustered regularly interspaced short palindromic repeat interference (CRISPRi) have been employed to increase the availability of NADPH and ATP, crucial cofactors in the biosynthesis of 4-HPA (Shen et al., 2021).
Diagnostic and Screening Applications
- Screening for Small-Bowel Disease: The measurement of urinary this compound is a promising screening method for small-bowel diseases and bacterial overgrowth syndromes. This approach has shown effectiveness in differentiating between normal and pathological conditions in infants and children (Chalmers, Valman, & Liberman, 1979).
Environmental Applications
- Degradation in Wastewater Treatment: The degradation of 4-HPA in olive oil mill wastewater has been studied using electrochemical processes. Techniques like anodic oxidation and electro-Fenton processes have been employed for the removal of 4-HPA, indicating its role in environmental remediation and wastewater treatment (Flores et al., 2017).
Mechanism of Action
Target of Action
4-Hydroxyphenylacetic acid (4-HPA) is a major microbiota-derived metabolite of polyphenols . It primarily targets the Nrf2 protein, a key regulator of the antioxidant response in cells . Nrf2 plays a crucial role in cellular defense against oxidative stress by inducing the expression of various antioxidant and phase II detoxifying enzymes .
Mode of Action
4-HPA interacts with its target, Nrf2, by inducing its expression . This interaction results in the activation of Nrf2 and its translocation to the nucleus . Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the DNA, leading to the transcription of various antioxidant and phase II detoxifying enzymes .
Biochemical Pathways
The primary biochemical pathway affected by 4-HPA is the Nrf2-ARE pathway . The activation of this pathway leads to the upregulation of various antioxidant and phase II detoxifying enzymes, which play a crucial role in neutralizing reactive oxygen species and detoxifying harmful substances in the body . This results in enhanced cellular defense against oxidative stress .
Pharmacokinetics
These enzymes are involved in the metabolism and detoxification of various substances, suggesting that 4-HPA may influence the bioavailability of these substances in the body .
Result of Action
The primary molecular effect of 4-HPA’s action is the increased expression of Nrf2 . This leads to the upregulation of various antioxidant and phase II detoxifying enzymes, enhancing the cell’s defense mechanisms against oxidative stress . On a cellular level, this results in reduced oxidative stress markers and peroxynitrite formation, indicating a decrease in oxidative damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-HPA. For instance, in the context of acetaminophen (APAP) overdose, which causes oxidative stress and liver injury, 4-HPA has been shown to protect against APAP-induced hepatotoxicity . This suggests that the presence of oxidative stress can enhance the protective effects of 4-HPA.
Safety and Hazards
4-Hydroxyphenylacetic acid causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, wash with plenty of soap and water. Wear protective gloves, protective clothing, eye protection, and face protection .
Future Directions
Biochemical Analysis
Biochemical Properties
4-HPA is a major microbiota-derived metabolite of polyphenols and is involved in the antioxidative action . It can induce the expression of Nrf2 , a protein that regulates the expression of antioxidant proteins. 4-HPA is also involved in the metabolism of flavonoids found in foods .
Cellular Effects
4-HPA has been shown to have a wide range of effects on cells. For instance, it has been found to prevent acute acetaminophen-induced liver injury by increasing phase II and antioxidant enzymes in mice . It also reduces inflammation and edema in lung injury . In addition, it has been shown to have antithrombotic effects in zebrafish .
Molecular Mechanism
The molecular mechanism of 4-HPA involves its interaction with various biomolecules. For instance, it has been shown to increase Nrf2 translocation to the nucleus and enhance the activity of phase II and antioxidant enzymes . This suggests that 4-HPA exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-HPA have been observed to change over time. For example, it has been shown to have an atypical dose effect of the antithrombotic activity in zebrafish
Dosage Effects in Animal Models
The effects of 4-HPA vary with different dosages in animal models. For instance, in a study on zebrafish, some of the activity indexes were not significantly different at a 4-HPA concentration of 82.2 µM compared with the control group, and the antithrombotic activity at a 4-HPA concentration of 657.2 µM was lower than that at a concentration of 328.6 µM .
Metabolic Pathways
4-HPA is involved in several metabolic pathways. For instance, it is a part of the yeast Ehrlich pathway, which produces the highest level of 4-HPA among the evaluated pathways . It is also a part of the metabolic pathways of flavonoids found in foods .
Properties
IUPAC Name |
2-(4-hydroxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4,9H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXPVVBIMDBYFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Record name | 4-hydroxyphenylacetic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/4-hydroxyphenylacetic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059745 | |
Record name | Benzeneacetic acid, 4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white crystalline powder; [Alfa Aesar MSDS], Solid | |
Record name | 4-Hydroxyphenylacetic acid | |
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Record name | p-Hydroxyphenylacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000020 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
60.7 mg/mL | |
Record name | p-Hydroxyphenylacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000020 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Vapor Pressure |
0.0000555 [mmHg] | |
Record name | 4-Hydroxyphenylacetic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
156-38-7 | |
Record name | Hydroxyphenylacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Hydroxyphenylacetic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156387 | |
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Record name | 156-38-7 | |
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Record name | 156-38-7 | |
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Record name | Benzeneacetic acid, 4-hydroxy- | |
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Record name | Benzeneacetic acid, 4-hydroxy- | |
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Record name | p-hydroxyphenylacetic acid | |
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Record name | P-HYDROXYPHENYLACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J9SHG0RCN | |
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Record name | p-Hydroxyphenylacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000020 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
148 - 150 °C | |
Record name | p-Hydroxyphenylacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000020 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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